1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. It is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone typically involves the reaction of 2,6-dichloropyridine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing advanced equipment and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the pyridine ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The presence of electron-withdrawing groups on the pyridine ring enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other proteins, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone can be compared with other pyridine derivatives, such as:
2,6-Dichloropyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Fluoropyridine: Contains a fluorine atom instead of chlorine, leading to variations in its chemical behavior.
The uniqueness of this compound lies in its combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties and make it valuable for various applications.
Biological Activity
1-(2,6-Dichloropyridin-3-yl)-2,2,2-trifluoroethanone is a fluorinated organic compound characterized by a pyridine ring substituted with chlorine atoms and a trifluoroethanone functional group. Its unique chemical structure contributes to its diverse biological activities, making it of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClFNO
- Molecular Weight : 246.01 g/mol
- CAS Number : 1823358-80-0
- Purity : Typically ≥95%
The presence of halogen substituents such as chlorine and fluorine significantly influences the compound's reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic applications.
Antiproliferative Activity
Research indicates that compounds with similar structural characteristics exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related fluorinated pyridine derivatives have shown promising results against breast, colon, and lung cancer cell lines. The mechanism of action often involves interference with cellular signaling pathways or direct cytotoxic effects on cancer cells .
While the specific mechanisms for this compound are still under investigation, related compounds have demonstrated the ability to inhibit key enzymes involved in cell proliferation and survival. For example:
- Inhibition of Kinases : Some derivatives have been shown to selectively inhibit kinases involved in inflammatory pathways.
- NADase Activity : The compound may interact with NADase enzymes, which play critical roles in cellular metabolism and apoptosis .
Case Studies
-
Study on Antiproliferative Effects :
- A study evaluated the antiproliferative activity of several fluorinated pyridine derivatives against human cancer cell lines (MCF-7 for breast cancer and HCT116 for colon cancer). The results indicated that compounds with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Mechanistic Insights :
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Filgotinib | Pyridine derivative | Selective JAK1 inhibitor for inflammatory diseases |
Deucravacitinib | Pyrimidine derivative | Selective TYK2 inhibitor under clinical investigation |
GLPG3667 | Imidazo-pyridine derivative | Selective TYK2 inhibitor targeting inflammatory pathways |
This table illustrates the diversity within halogenated heterocycles and their potential applications in therapeutic contexts.
Properties
IUPAC Name |
1-(2,6-dichloropyridin-3-yl)-2,2,2-trifluoroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)13-4)5(14)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGAIZCBHWRUGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)C(F)(F)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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